Ethyl 3,5-dimethoxybenzoate
Overview
Description
Ethyl 3,5-dimethoxybenzoate is a chemical compound that is derived from 3,5-dimethoxybenzoic acid. The esterification of this acid with ethanol leads to the formation of the ethyl ester, which is characterized by the presence of two methoxy groups on the benzene ring at positions 3 and 5. This compound is of interest due to its potential applications in various chemical syntheses and its structural properties .
Synthesis Analysis
The synthesis of ethyl 3,5-dimethoxybenzoate can be achieved through the acid-catalyzed esterification of 3,5-dimethoxybenzoic acid using absolute ethanol . This reaction is a common method for preparing esters and involves the replacement of the carboxylic acid's hydroxyl group with an ethoxy group. The process is typically facilitated by an acid catalyst to increase the reaction rate and yield.
Molecular Structure Analysis
The molecular structure of ethyl 3,5-dimethoxybenzoate has been elucidated using spectroscopic methods and confirmed by X-ray crystallographic analysis. The compound crystallizes in the triclinic space group, with two molecules in the asymmetric unit exhibiting similar conformations. The presence of methoxy groups on the benzene ring influences the electronic distribution and reactivity of the molecule .
Chemical Reactions Analysis
Ethyl 3,5-dimethoxybenzoate can participate in various chemical reactions due to the presence of the ester functional group and the electron-donating methoxy substituents. These substituents can direct electrophilic substitution reactions to the ortho and para positions of the benzene ring. The ester group can also undergo hydrolysis, reduction, and other transformations that are typical for esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3,5-dimethoxybenzoate are influenced by its molecular structure. The methoxy groups increase the electron density of the benzene ring, which can affect the compound's reactivity. The ester linkage contributes to the compound's solubility in organic solvents and its potential for hydrolysis. The crystallographic analysis provides detailed information about the compound's solid-state structure, including unit cell parameters and space group, which are important for understanding its interactions and stability .
Scientific Research Applications
Hydrogen Bond Analysis : The hydrogen bonding properties of ethyl 3,5-dimethoxybenzoate were analyzed, showing its relevance in understanding molecular interactions and crystal structures (Lynch, Smith, Byriel, & Kennard, 1994).
Pharmacological Properties : A study found ethyl 3,5-dimethoxy-2-propionylbenzoate exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, suggesting its potential in antimicrobial applications (Wang, Chen, Luo, Wang, & Chen, 2017).
Drug Synthesis : Ethyl 3,5-dimethoxybenzoate was involved in the synthesis of a new chemical entity designed for the treatment of hyperproliferative disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
X-ray Crystallography : The structural analysis of ethyl 2,6-dimethoxybenzoate, a related compound, was conducted using X-ray crystallography, which is significant for understanding molecular structure and bonding (Khan, Ibrar, & White, 2012).
Photolabile Conjugates : Ethyl 3,5-dimethoxybenzoate was used in synthesizing photolabile conjugates for controlled drug release, demonstrating its application in drug delivery systems (McCoy, Rooney, Edwards, Jones, & Gorman, 2007).
Solid-Liquid Phase Equilibrium : A study investigated the solubility of 3,5-dimethoxybenzoic acid in various solvents, relevant for the separation and purification processes in industrial production (Feng, Yao, Guo, Liu, Peng, Ma, Shi, Gong, & Chen, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3,5-dimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-5-9(13-2)7-10(6-8)14-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZIFGAAWSUMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169382 | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethoxybenzoate | |
CAS RN |
17275-82-0 | |
Record name | Benzoic acid, 3,5-dimethoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17275-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017275820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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